3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN8O2S/c19-13-1-3-14(4-2-13)20-18(30)25-24-15-21-16(26-5-9-28-10-6-26)23-17(22-15)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25,30)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEJMPLCTSRJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea typically involves multiple steps. One common method starts with the preparation of the triazine core, which is achieved by reacting cyanuric chloride with morpholine under controlled conditions. The resulting intermediate is then reacted with 4-chloroaniline to introduce the chlorophenyl group. Finally, the thiourea moiety is introduced by reacting the intermediate with ammonium thiocyanate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with thiourea and triazine scaffolds exhibit significant antimicrobial properties. The compound under discussion has been investigated for its efficacy against various bacterial strains.
Case Studies
- Antibacterial Activity : In studies involving derivatives of thiourea, compounds similar to 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.25–2 μg/mL against resistant strains, indicating their potential as effective antibacterial agents .
- Antifungal Efficacy : The compound has also been tested against fungal pathogens such as Candida albicans and Aspergillus niger. In comparative studies, it exhibited higher antifungal activity than standard antifungal agents like fluconazole .
Anticancer Potential
The anticancer properties of the compound have been explored in various studies, highlighting its potential as a therapeutic agent.
Case Studies
- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). One study reported a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment .
- Mechanistic Insights : The mechanism by which the compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Summary of Findings
The compound This compound shows promising applications in both antimicrobial and anticancer therapies. Its unique chemical structure facilitates interactions with biological targets that are crucial for inhibiting microbial growth and cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The triazine ring and thiourea moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Activity Trends : Thiourea derivatives (target compound) may exhibit broader antimicrobial activity than urea analogues (Compounds 17, 19) due to sulfur’s nucleophilic reactivity .
- Solubility vs. Bioavailability: Morpholinyl groups improve aqueous solubility, but higher molecular weights (e.g., USP Iscotrizinol) may limit cellular uptake .
- Structural Flexibility : The 4-chlorophenyl group is a conserved pharmacophore in antimicrobial agents, as seen in both triazine and biguanide derivatives .
Biological Activity
The compound 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea is a thiourea derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, leading to potential applications in antibacterial, anticancer, and anti-inflammatory therapies.
The molecular formula of this compound is , with a molecular weight of approximately 367.84 g/mol. The structure includes a triazine ring and morpholine moieties, which contribute to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. In studies examining various thiourea compounds, those containing morpholine groups exhibited potent activity against several pathogenic bacteria. For instance, compounds similar to the target compound were reported to have minimum inhibitory concentrations (MICs) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| This compound | E. coli | 16 |
Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. In vitro studies have shown that similar compounds exhibit IC50 values ranging from 5 to 15 µM against various cancer cell lines including breast and prostate cancers .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| PC-3 (Prostate) | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea derivatives has also been explored. Compounds structurally related to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models . This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of This compound can be attributed to its ability to form hydrogen bonds with biological targets due to the presence of NH groups in the thiourea functional group. This interaction facilitates binding to enzymes or receptors involved in disease processes .
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various thiourea derivatives against resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vitro and showed promise for further development into a therapeutic agent .
- Anticancer Evaluation : In a series of experiments involving human cancer cell lines, derivatives similar to the target compound were tested for cytotoxicity. Results indicated that they effectively induced apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
